8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride
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Overview
Description
8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride is a chemical compound with the molecular formula C17H15Cl2N3 It is known for its unique structure, which includes a quinoline ring and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride typically involves the reaction of 8-hydroxyquinoline with 4-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is isolated as a hydrochloride salt. The reaction conditions include:
Temperature: Reflux (approximately 100°C)
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the reaction
Purification steps: such as recrystallization or chromatography
Quality control: measures to ensure the purity and consistency of the product
Chemical Reactions Analysis
Types of Reactions
8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Nucleophiles such as amines or thiols
Major Products
Oxidation products: Quinoline N-oxides
Reduction products: Hydrazine derivatives
Substitution products: Phenyl derivatives with various functional groups
Scientific Research Applications
8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: by binding to the active site
Modulate receptor function: by acting as an agonist or antagonist
Induce cellular responses: through signaling pathways
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: A precursor in the synthesis of the compound.
4-chlorobenzaldehyde: A key reactant in the synthetic route.
Quinoline derivatives: Compounds with similar structures and properties.
Uniqueness
8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride is unique due to its specific hydrazone linkage and the presence of both quinoline and chlorophenyl moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H15Cl2N3 |
---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]quinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C17H14ClN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H/b20-12-; |
InChI Key |
UREMMCAHTPJRMO-GRWWMUSUSA-N |
Isomeric SMILES |
C/C(=N/NC1=CC=CC2=C1N=CC=C2)/C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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